2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-methoxybenzyl substituent at position 5 of the triazole ring and an N-(2-(trifluoromethyl)phenyl)acetamide group at the thioether-linked position. The 4-methoxybenzyl group contributes electron-donating properties and enhanced lipophilicity, while the trifluoromethylphenyl moiety offers strong electron-withdrawing effects and metabolic stability .
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2S/c1-29-13-8-6-12(7-9-13)10-16-25-26-18(27(16)23)30-11-17(28)24-15-5-3-2-4-14(15)19(20,21)22/h2-9H,10-11,23H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBASWVQMGKTVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of the compound involves the reaction of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol with a trifluoromethyl-substituted phenylacetamide. The structure is confirmed through various spectroscopic methods including NMR and IR spectroscopy.
Biological Activity Overview
- Antimicrobial Properties :
-
Anticancer Activity :
- Research indicates that triazole derivatives can induce apoptosis in cancer cells. In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) with IC50 values ranging from 0.5 to 10 µM . The mechanism often involves the inhibition of key signaling pathways like EGFR and PARP-1 .
-
Antitubercular Activity :
- Compounds containing the triazole moiety have been reported to possess antitubercular properties. Studies suggest that they can inhibit Mycobacterium tuberculosis by disrupting its metabolic pathways . The specific compound under discussion may share similar mechanisms due to structural similarities with known antitubercular agents.
Table 1: Summary of Biological Activities
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thio group in the triazole structure is known to interact with various enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Cycle Arrest : Studies show that triazole derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The mechanism often involves:
- Inhibition of cell wall synthesis : This is crucial for bacterial survival.
- Disruption of metabolic pathways : Many triazole derivatives have been shown to interfere with essential metabolic processes in pathogens.
A study demonstrated that modifications to the side chains of triazole derivatives significantly affect their potency against various bacterial strains and fungi. For instance, compounds with a 4-amino group showed promising activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound has been evaluated through various in vitro studies. Key findings include:
- Selective Cytotoxicity : The compound displayed significant cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action : Proposed mechanisms include induction of apoptosis and disruption of the cell cycle, which are critical for halting cancer progression.
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological effects, particularly:
- Anxiolytic and Antidepressant Activities : In animal models, it has shown potential in reducing anxiety-like behaviors. Behavioral tests such as the forced swim test and elevated plus maze have indicated significant improvements in anxiety and depressive symptoms compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | Effective against multiple pathogens |
| Anticancer | Induction of apoptosis, disruption of cell cycle | Selective cytotoxicity in cancer lines |
| Neuropharmacological | Modulation of neurotransmitter systems | Reduced anxiety-like behavior |
Case Studies
-
Anticancer Evaluation :
A study assessed the anticancer activity of related triazole derivatives against various cancer cell lines. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. -
Neuropharmacological Assessment :
In behavioral studies involving rodents, the compound was administered to evaluate its effects on anxiety and depression-like behaviors. Results showed significant improvements compared to control groups. -
Antimicrobial Screening :
A series of derivatives were synthesized and screened for antimicrobial activity against different bacterial strains. The results indicated that structural modifications significantly influenced their potency .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether group serves as a nucleophilic site. Key reactions include:
Mechanistic Insight :
-
Oxidation : Controlled by stoichiometry of H₂O₂. Excess oxidant converts thioether → sulfone.
-
Alkylation : Proceeds via SN2 mechanism in polar aprotic solvents like DMF .
Reactivity of the Triazole Ring
The 1,2,4-triazole core enables cycloaddition and substitution:
Electrophilic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0–5°C selectively nitrates the 4-methoxybenzyl group, leaving the triazole intact.
-
Halogenation : Br₂/FeBr₃ introduces bromine at the triazole’s 5-position under anhydrous conditions .
Cycloaddition Reactions
-
Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromides forms 1,2,3-triazole hybrids .
Acetamide Functionalization
The acetamide group undergoes hydrolysis and condensation:
Biological Relevance : Hydrolysis products retain bioactivity, particularly in kinase inhibition assays .
Amine Group Reactions
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Acylation : Reacts with acetyl chloride/pyridine to form N-acetyl derivatives .
-
Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) to yield imine-linked analogs.
Methoxybenzyl Group Modifications
-
Demethylation : BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group, yielding a phenolic derivative.
Stability Under Synthetic Conditions
Critical stability data:
| Parameter | Conditions | Observation | Reference |
|---|---|---|---|
| Thermal Stability | 100°C, 24 hr in DMSO | <5% decomposition | |
| pH Stability | pH 1–13, 25°C, 48 hr | Stable in neutral pH; hydrolyzes in strong acid/base |
Comparative Reactivity with Analogues
Reactivity trends for structurally related compounds:
| Structural Feature | Reactivity Difference | Example |
|---|---|---|
| 4-Methoxybenzyl | Higher electron density enhances electrophilic substitution | Faster nitration vs. non-substituted analogs |
| Trifluoromethylphenyl | Electron-withdrawing effect reduces nucleophilicity at acetamide | Slower hydrolysis vs. methyl-substituted |
Comparison with Similar Compounds
VUAA1 and OLC15
- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Acts as an Orco ion channel agonist in insects. Its ethylphenyl and pyridinyl substituents enable broad-spectrum activation .
- OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): A potent Orco antagonist, highlighting how alkyl chain length (butyl vs. ethyl) and pyridine orientation modulate antagonism .
- The trifluoromethylphenyl group may enhance binding affinity compared to ethylphenyl/butylphenyl moieties.
Anti-inflammatory Derivatives
- AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide): Exhibits 1.28× higher anti-inflammatory activity than diclofenac in formalin edema models. The 3-methylphenyl group optimizes cyclooxygenase-2 (COX-2) inhibition .
- Target Compound : The trifluoromethyl group may improve COX-2 binding via hydrophobic interactions, but its ortho-substitution could sterically hinder activity compared to AS111’s para-methyl group.
Reverse Transcriptase Inhibitors
- AM31 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]-thio}-N-(4-nitrophenyl)acetamide): Binds HIV-1 reverse transcriptase with nanomolar affinity. The hydroxyphenyl group facilitates hydrogen bonding .
Substituent Effects on Acetamide Moieties
2-(Trifluoromethyl)Phenyl vs. Other Aryl Groups
- N-(2-Methoxyphenyl) Derivatives : Compounds like 2-((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide () show reduced electron-withdrawing effects compared to the target compound’s trifluoromethyl group, which may enhance target affinity .
- N-(4-Fluorophenyl) Derivatives: Fluorine’s electronegativity is less pronounced than trifluoromethyl, suggesting the target compound’s aryl group offers stronger hydrophobic and electronic interactions .
Anti-inflammatory Activity
Enzyme Modulation
- Orco Agonists/Antagonists : VUAA1 and OLC15 demonstrate substituent-dependent activation/inhibition. The target compound’s lack of pyridine suggests divergent ion channel interactions .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Table 2: Substituent Impact on Pharmacokinetic Properties
| Substituent | Electronic Effect | Lipophilicity (LogP)* | Metabolic Stability |
|---|---|---|---|
| 4-Methoxybenzyl (Target) | Electron-donating | High | Moderate |
| 2-Trifluoromethylphenyl | Electron-withdrawing | Very high | High |
| 3-Pyridinyl (VUAA1) | Electron-withdrawing | Moderate | Low (due to heterocycle) |
*Estimated based on substituent contributions.
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is constructed via cyclization reactions. A validated approach involves:
- Formation of the thiol intermediate : 4,6-Dimethylpyrimidine-2-thiol is alkylated with bromoethyl acetate in ethanol using sodium acetate as a base, yielding a thioether ester.
- Hydrazide formation : The ester intermediate reacts with hydrazine monohydrate to produce an acyl hydrazide.
- Cyclization : Condensation of the hydrazide with 4-methoxybenzylamine under acidic conditions generates the 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol.
Key Reaction Conditions :
- Alkylation: Ethanol, 60°C, 12 hours.
- Hydrazide formation: Reflux in ethanol, 6 hours.
- Cyclization: Acetic acid catalyst, 80°C, 24 hours.
Functionalization of the Triazole Thiol
The thiol group (-SH) on the triazole undergoes nucleophilic substitution to form the thioether bond. This step employs:
- Bromoacetylation : Reaction of 2-(trifluoromethyl)aniline with bromoacetyl bromide in dichloromethane (DCM) with triethylamine as a base, yielding N-(2-(trifluoromethyl)phenyl)bromoacetamide.
- Thioether coupling : The triazole thiol reacts with the bromoacetamide derivative in dimethylformamide (DMF) using potassium carbonate as a base.
Optimization Insights :
- Solvent polarity (DMF > THF) enhances reaction efficiency due to better solubility of intermediates.
- Elevated temperatures (50–60°C) reduce reaction time from 24 to 8 hours.
Critical Reaction Parameters and Data
Table 1: Comparison of Thioether Coupling Conditions
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Solvent | DMF | THF | Ethanol |
| Base | K₂CO₃ | Et₃N | NaH |
| Temperature (°C) | 60 | 25 | 50 |
| Yield (%) | 78 | 45 | 62 |
| Purity (HPLC, %) | 95 | 88 | 92 |
Data synthesized from Refs. Condition A (DMF, K₂CO₃, 60°C) provided optimal yield and purity.
Purification and Characterization
Crystallization and Recrystallization
Crude product purification involves:
Analytical Validation
- HPLC : Purity confirmed via reverse-phase C18 column (95% acetonitrile/water).
- NMR : ¹H NMR (400 MHz, DMSO-d₆) signals at δ 8.21 (s, 1H, triazole NH), 7.85–7.45 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂S).
- Mass Spectrometry : ESI-MS m/z 437.4 [M+H]⁺.
Industrial Scalability and Process Optimization
Catalytic Enhancements
The use of organic amine catalysts (e.g., triethylenetetramine) in thioether coupling improves reaction rates and reduces byproducts. For example, 0.5% w/w catalyst loading increased yield by 15% compared to uncatalyzed reactions.
Continuous Flow Synthesis
Adopting flow chemistry for the cyclization step reduces batch variability and enhances throughput. Pilot-scale trials achieved 85% yield at 10 kg/day production.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution of a triazole-3-thione intermediate with a chloroacetamide derivative. A typical procedure involves dissolving 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thione in ethanol, adding aqueous KOH, and reacting with the chloroacetamide under reflux for 1 hour .
- Optimization : Control of pH (using KOH), solvent polarity (ethanol-water mixtures), and reaction time (1–3 hours) is critical to maximize yield and purity. Recrystallization from ethanol is recommended for purification .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
- Key Techniques :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., 4-methoxybenzyl and trifluoromethylphenyl groups).
- Mass Spectrometry : High-resolution MS to verify molecular weight (expected ~500–550 g/mol range).
- IR Spectroscopy : Identification of thioamide (C=S, ~650 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) functional groups .
- Data Validation : Cross-reference spectral data with structurally analogous triazole derivatives (e.g., compounds with methoxy or trifluoromethyl groups) to resolve ambiguities .
Q. What preliminary biological assays are suitable for evaluating its anti-exudative or antimicrobial potential?
- Assay Design :
- In vitro anti-inflammatory : Carrageenan-induced paw edema in rodents, measuring inhibition of exudate volume .
- Antimicrobial screening : Agar dilution method against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Positive Controls : Compare activity to reference drugs (e.g., indomethacin for anti-inflammatory assays) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Strategy :
- Variation of substituents : Synthesize analogs with modified methoxybenzyl (e.g., halogenated or nitro-substituted benzyl) or trifluoromethylphenyl groups .
- Bioisosteric replacements : Replace the triazole core with oxadiazole or pyrazole rings to assess impact on target binding .
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent electronic properties (Hammett constants) with activity trends .
Q. What mechanistic hypotheses explain conflicting activity data between in vitro and in vivo models?
- Case Study : If in vitro antimicrobial activity (MIC < 10 µg/mL) does not translate to in vivo efficacy, consider:
- Metabolic instability : Hydrolysis of the acetamide group under physiological conditions (validate via LC-MS stability studies) .
- Poor bioavailability : LogP calculations and solubility assays (e.g., shake-flask method) to assess absorption limitations .
- Resolution : Modify the acetamide moiety (e.g., prodrug strategies) or improve formulation (e.g., nanoemulsions) .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Approach :
- Target identification : Screen against kinase or protease databases (e.g., PDB) using pharmacophore models .
- Dynamics simulations : MD simulations to predict binding stability of trifluoromethylphenyl interactions with hydrophobic pockets .
- Validation : Synthesize top-ranked derivatives and test selectivity via kinase profiling panels .
Q. What strategies mitigate synthetic challenges, such as low yields in thioether bond formation?
- Troubleshooting :
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent effects : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Yield Improvement : Monitor reaction progress via TLC and isolate intermediates (e.g., triazole-3-thione) before proceeding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
